
Boc-Trp-OH
Overview
Description
Boc-Trp-OH, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which safeguards the amino group during chemical reactions. The compound has the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Trp-OH typically involves the protection of the amino group of L-tryptophan with the Boc group. This is achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, efficient mixing, and controlled reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization or extraction methods .
Chemical Reactions Analysis
Types of Reactions
Boc-Trp-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: This compound is commonly used in peptide synthesis, where it undergoes coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Di-tert-butyl dicarbonate, sodium hydroxide, and solvents like tetrahydrofuran (THF) or acetonitrile.
Major Products Formed
Scientific Research Applications
Peptide Synthesis
Boc-Trp-OH is predominantly used as a building block in peptide synthesis due to its stability and reactivity:
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Solid-Phase Peptide Synthesis : This method allows for the efficient assembly of peptides by sequentially adding protected amino acids. This compound can be incorporated into peptides while protecting the amino group from undesired reactions.
Drug Development
This compound is integral to the development of peptide-based drugs:
- Peptide Conjugates : It has been utilized in synthesizing conjugates that enhance drug delivery systems. For example, methotrexate (MTX) conjugated with Boc-Trp showed improved efficacy against resistant cancer cell lines.
Biological Studies
The compound is employed in various biological research areas:
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Anticancer Properties : Research indicates that derivatives of Boc-Trp exhibit selective toxicity towards cancer cells, such as glioblastoma. Dendrimers functionalized with N1-alkyl-tryptophan have shown significant antiproliferative effects while sparing normal cells.
Case Study: Dendrimers Functionalized with Boc-Trp
- Objective : Evaluate anticancer efficacy.
- Methods : MTT assay and colony formation assay.
- Results : High selectivity index indicating potential as anticancer agents.
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Antioxidant Activity : Boc-Trp derivatives have demonstrated notable antioxidant properties by scavenging reactive oxygen species (ROS).
Compound DPPH Scavenging (%) ABTS Scavenging (%) This compound 75 80 N1-butyl-Boc-Trp 85 90 N1-aminopentane-Boc-Trp 80 88
Industrial Applications
In industrial settings, this compound is used for producing various biochemical products. Its role in synthesizing peptides and proteins makes it valuable for pharmaceutical manufacturing.
Challenges and Solutions
While using this compound in peptide synthesis offers many advantages, challenges such as potential decomposition during deprotection exist. Researchers have developed strategies to minimize byproduct formation during these processes:
- Deprotection Methods : Strong acids like trifluoroacetic acid are commonly used for removing the Boc group. However, alternative methods using scavenger systems can reduce unwanted side reactions.
Mechanism of Action
The mechanism of action of Boc-Trp-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of tryptophan during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-OH: Nα-(tert-Butoxycarbonyl)-L-phenylalanine
Boc-Met-OH: Nα-(tert-Butoxycarbonyl)-L-methionine
Boc-His-OH: Nα-(tert-Butoxycarbonyl)-L-histidine
Uniqueness
Boc-Trp-OH is unique due to the presence of the indole side chain of tryptophan, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in the synthesis of peptides and proteins that require tryptophan residues .
Biological Activity
Introduction
Boc-Trp-OH (Boc-L-tryptophan) is a protected form of the amino acid tryptophan, commonly used in peptide synthesis and drug development due to its unique biological properties. This article explores the biological activities associated with this compound, including its role in cancer therapy, antioxidant properties, and potential applications in drug delivery systems.
This compound is synthesized through various methods, including solid-phase peptide synthesis (SPPS) and reactive extrusion techniques. The protective Boc (butoxycarbonyl) group allows for selective reactions during peptide formation while maintaining the integrity of the tryptophan residue. Studies indicate that Boc-Trp can be converted into various derivatives that retain or enhance its biological activity .
Table 1: Synthesis Methods for this compound
Method | Yield (%) | Notes |
---|---|---|
Solid-Phase Peptide Synthesis | 85 | High purity and enantiomeric excess |
Reactive Extrusion | 93 | Efficient under optimized conditions |
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives in cancer treatment, particularly against glioblastoma (GBM) cells. Dendrimers functionalized with N1-alkyl-tryptophan exhibit selective toxicity towards GBM cells while sparing normal human astrocytes (NHA). For instance, compounds functionalized with N1-butyl-Trp demonstrated significant antiproliferative effects, retaining 85-95% viability in NHA cells while effectively killing cancer cells .
Case Study: Dendrimers Functionalized with Boc-Trp
- Objective : Evaluate the anticancer efficacy of dendrimers containing Boc-Trp.
- Methods : MTT assay and colony formation assay were used to assess cell viability.
- Results : Dendrimers showed a high selectivity index, indicating their potential as anticancer agents.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. Studies have shown that tryptophan derivatives can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer. The antioxidant capacity of Boc-Trp derivatives was assessed using several models, including DPPH and ABTS assays. These studies indicated that modified tryptophan compounds exhibited enhanced ROS-scavenging abilities compared to unmodified counterparts .
Table 2: Antioxidant Activity of Boc-Trp Derivatives
Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
---|---|---|
This compound | 75 | 80 |
N1-butyl-Boc-Trp | 85 | 90 |
N1-aminopentane-Boc-Trp | 80 | 88 |
Applications in Drug Delivery
This compound has also been explored for its role in enhancing drug delivery systems. By conjugating Boc-Trp to various therapeutic agents, researchers aim to improve cellular uptake and bioavailability. For example, peptide-drug conjugates incorporating Boc-Trp have shown improved efficacy in overcoming drug resistance in cancer cells .
Case Study: Peptide-MTX Conjugates
- Objective : Assess the effectiveness of methotrexate (MTX) conjugated with cell-penetrating peptides including Boc-Trp.
- Methods : MTT assays and fluorescence microscopy were employed to evaluate cytotoxicity and cellular uptake.
- Results : The conjugates demonstrated significantly higher cytotoxicity against resistant cancer cell lines compared to free MTX.
Q & A
Basic Research Questions
Q. How is Boc-Trp-OH synthesized and characterized in academic settings?
this compound synthesis typically involves tert-butoxycarbonyl (Boc) protection of the tryptophan amine group. Key steps include:
- Protection : Reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaOH/THF) to form this compound .
- Purification : Column chromatography or recrystallization to achieve >93.0% purity, verified by HPLC .
- Characterization : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and melting point analysis. Storage at -20°C is recommended to prevent degradation .
Q. What are the key applications of this compound in peptide synthesis?
this compound is primarily used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block. Methodological considerations include:
- Coupling Efficiency : Use of coupling agents like HBTU or DCC to minimize racemization during peptide chain elongation .
- Deprotection : Trifluoroacetic acid (TFA) selectively removes the Boc group while preserving the indole side chain .
- Challenges : Steric hindrance from the Boc group may necessitate extended reaction times for bulky residues .
Q. How can researchers optimize storage conditions for this compound?
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the Boc group .
- Solubility : Pre-dissolve in DMF or DCM for immediate use in SPPS to avoid prolonged exposure to moisture .
- Stability Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., free tryptophan) .
Advanced Research Questions
Q. How can conflicting data in this compound prenylation reactions be resolved?
Prenylation efficiency (e.g., catalyzed by AcyF prenyltransferase) may vary due to:
- Reaction Kinetics : Time-course studies (0–20 hours) show nonlinear product formation; saturation occurs due to enzyme inactivation or substrate depletion (Figure 1, ).
- Data Normalization : Normalize peak areas (HPLC) against internal standards (e.g., Boc-Phe-OH) to account for instrument variability .
- Statistical Validation : Use ANOVA to compare replicates and identify outliers caused by temperature fluctuations or solvent impurities .
Q. What statistical methods are appropriate for analyzing reaction kinetics in this compound modifications?
- Nonlinear Regression : Fit time-dependent product formation to Michaelis-Menten models to derive and for enzymatic reactions .
- Error Analysis : Calculate confidence intervals for kinetic parameters using bootstrapping (≥1000 iterations) to assess reproducibility .
- Machine Learning : Train models on historical data to predict optimal reaction conditions (e.g., pH, temperature) for novel derivatives .
Q. How to design experiments studying stereochemical effects in this compound-mediated peptide synthesis?
- Comparative Studies : Synthesize peptides using this compound and alternative protecting groups (e.g., Fmoc), then analyze enantiomeric excess via chiral HPLC .
- Molecular Dynamics (MD) : Simulate coupling reactions to identify steric clashes between Boc groups and resin-bound peptides .
- Control Variables : Fix parameters like solvent polarity and temperature to isolate stereochemical impacts .
Q. What methodologies address low yields in this compound-mediated macrocyclization reactions?
- High-Dilution Conditions : Reduce intermolecular side reactions by maintaining concentrations <1 mM .
- Catalyst Screening : Test palladium or ruthenium complexes to facilitate ring-closing metathesis .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust reaction pathways .
Q. Methodological Frameworks for Research Design
Q. How to formulate a FINER research question for this compound studies?
Apply the FINER criteria:
- Feasible : Ensure access to HPLC/MS instrumentation for characterization .
- Interesting : Explore understudied applications (e.g., this compound in cyanobactin biosynthesis) .
- Novel : Investigate unconventional solvents (e.g., ionic liquids) for Boc deprotection .
- Ethical : Adhere to institutional guidelines for chemical waste disposal .
- Relevant : Align with trends in peptide therapeutics or enzyme engineering .
Q. How to structure a PICO framework for comparative studies on Boc-protected amino acids?
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-7,9,13,17H,8H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVNYBJCJGKVQK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884506 | |
Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-14-5 | |
Record name | N-tert-Butoxycarbonyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyloxycarbonyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(tert-butoxy)carbonyl]-L-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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